molecular formula C14H17NO B14589037 3-Ethylidene-1-methyl-4-phenylpiperidin-2-one CAS No. 61209-84-5

3-Ethylidene-1-methyl-4-phenylpiperidin-2-one

Cat. No.: B14589037
CAS No.: 61209-84-5
M. Wt: 215.29 g/mol
InChI Key: NZSOFXWCXQKUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylidene-1-methyl-4-phenylpiperidin-2-one is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features an ethylidene group at the 3-position, a methyl group at the 1-position, and a phenyl group at the 4-position, making it a substituted piperidinone. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-1-methyl-4-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,6-enynes via intramolecular radical cyclization using triethylborane as a radical initiator has been reported . This method allows for the formation of polysubstituted alkylidene piperidines.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and annulation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-1-methyl-4-phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Ethylidene-1-methyl-4-phenylpiperidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects, such as analgesic and antipsychotic properties.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethylidene-1-methyl-4-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuate glutamate-mediated excitatory neurotransmission. These interactions contribute to its pharmacological effects, such as analgesia and antipsychotic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylidene-1-methyl-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylidene group at the 3-position and phenyl group at the 4-position differentiate it from other piperidine derivatives, influencing its reactivity and pharmacological profile .

Properties

CAS No.

61209-84-5

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-ethylidene-1-methyl-4-phenylpiperidin-2-one

InChI

InChI=1S/C14H17NO/c1-3-12-13(9-10-15(2)14(12)16)11-7-5-4-6-8-11/h3-8,13H,9-10H2,1-2H3

InChI Key

NZSOFXWCXQKUPW-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(CCN(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.